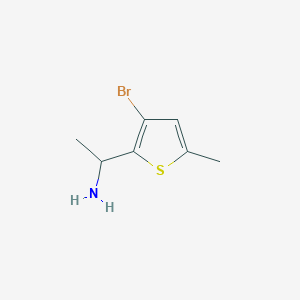
3-(3-methyl-2H-indazol-2-yl)-2,6-Piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione is a heterocyclic compound that features both an indazole and a piperidine-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This is followed by the reaction with a suitable piperidine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indazole or piperidine-dione moieties.
Substitution: Substitution reactions can occur at various positions on the indazole ring or the piperidine-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine-dione moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzymes like histone deacetylases (HDACs) or modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with a similar piperidine-dione structure, used in treating multiple myeloma.
Thalidomide: Known for its immunomodulatory effects, it shares structural similarities with the piperidine-dione moiety.
Other Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole have similar core structures and are used in various medicinal applications.
Uniqueness
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione is unique due to its combined indazole and piperidine-dione structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in research and potential therapeutic uses.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-(3-methylindazol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O2/c1-8-9-4-2-3-5-10(9)15-16(8)11-6-7-12(17)14-13(11)18/h2-5,11H,6-7H2,1H3,(H,14,17,18) |
InChI Key |
WFGJYQOYOOTXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



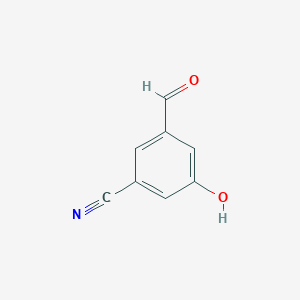
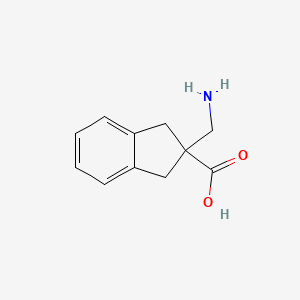
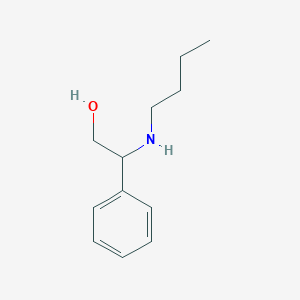

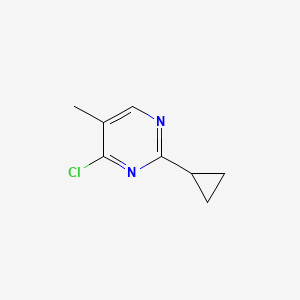
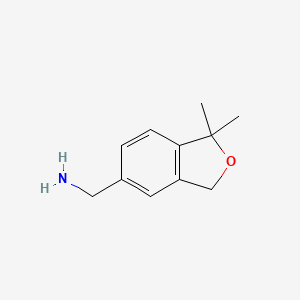
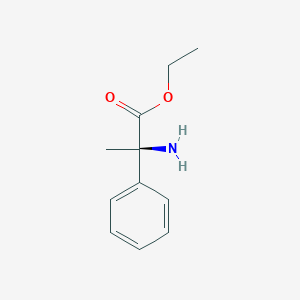


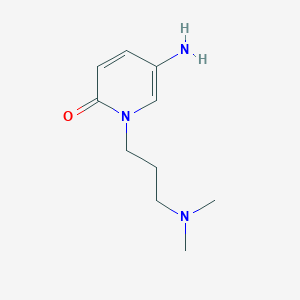
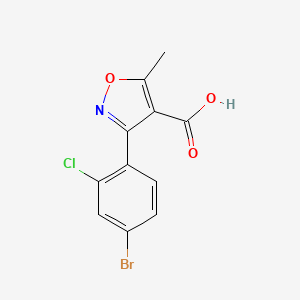
![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13545697.png)
